1-(4-Ethylphenyl)-3-methylbutan-1-amine hydrochloride
Overview
Description
This compound is an amine derivative, which contains an ethylphenyl group and a methylbutan-1-amine group. The presence of these groups could influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure analysis would require experimental techniques like X-ray crystallography or NMR spectroscopy to determine .Chemical Reactions Analysis
As an amine, this compound could participate in various chemical reactions, such as alkylation, acylation, and condensation. The exact reactions would depend on the reaction conditions and the other reactants present .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These might include its melting point, boiling point, solubility in different solvents, and stability under various conditions .Scientific Research Applications
Synthesis of β-Aminoketones of the Adamantane Series
- Research Focus: This study involved the synthesis of 4-(1-Adamantyl)-1-aminobutan-3-one hydrochlorides through the Mannich reaction, which is relevant to the chemical structure of 1-(4-Ethylphenyl)-3-methylbutan-1-amine hydrochloride (Makarova, Moiseev, & Zemtsova, 2002).
Optical Resolution of 2-(4-substituted phenyl)-3-methylbutanoic Acids
- Research Focus: This paper discusses the optical resolution of 2-(4-Substituted phenyl)-3-methylbutanoic acids, a closely related compound, by preferential crystallization forming diethylamine salts (Nohira et al., 1986).
X-ray Structures and Computational Studies of Several Cathinones
- Research Focus: The study conducted detailed structural analysis and computational studies on various cathinones, which helps in understanding the chemical behavior of similar compounds like this compound (Nycz et al., 2011).
Tetrazole-containing Derivatives of 4-amino-3-phenylbutanoic Acid
- Research Focus: This research explored the preparation of tetrazole-containing derivatives from 4-amino-3-phenylbutanoic acid, which provides insights into the chemical reactivity of related structures (Putis, Shuvalova, & Ostrovskii, 2008).
Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine
- Research Focus: The paper presents a process for preparing key intermediates for antibiotics, highlighting synthetic methods relevant to compounds like this compound (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).
Synthesis of Spiroborate Esters from 1,2-Aminoalcohols
- Research Focus: This study involved the synthesis of spiroborate esters from amino alcohols, pertinent to understanding the synthesis and applications of similar amines (Stepanenko, Huang, Ortiz-Marciales, & Hughes, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(4-ethylphenyl)-3-methylbutan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N.ClH/c1-4-11-5-7-12(8-6-11)13(14)9-10(2)3;/h5-8,10,13H,4,9,14H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPCCIIWGOLLJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(CC(C)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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